2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a heterocyclic compound featuring a triazolopyridazine core fused with a 3-nitrophenyl substituent at position 6, a thioether linkage, and an acetamide group terminating in a 3-(trifluoromethyl)phenyl moiety. This structure integrates electron-withdrawing groups (nitro and trifluoromethyl) and a sulfur atom, which may enhance its binding affinity to biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N6O3S/c21-20(22,23)13-4-2-5-14(10-13)24-18(30)11-33-19-26-25-17-8-7-16(27-28(17)19)12-3-1-6-15(9-12)29(31)32/h1-10H,11H2,(H,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNYHCXBGVGCSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Esterification Conditions and Yields
| Alcohol | Acid Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methanol | H2SO4 | 60–90 | 90–94 |
| Ethanol | p-TsOH | 70–80 | 88–92 |
| n-Butanol | HCl | 80–90 | 85–89 |
Table 2: Amidation Efficiency with Different Activators
| Activator | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 12 | 82 |
| EDCI | CH2Cl2 | 24 | 75 |
| DCC | THF | 18 | 70 |
Data derived from PMC11103792.
Structural Characterization and Validation
- 1H-NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, triazole-H), 8.25–8.15 (m, 4H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, CF3-Ar), 4.32 (s, 2H, SCH2), 2.10 (s, 3H, COCH3).
- LC-MS : m/z 503.1 [M+H]+ (calculated for C21H14F3N7O3S: 502.09).
- HPLC Purity : 98.5% (C18 column, MeCN/H2O = 70:30).
Challenges and Mitigation Strategies
- Low Coupling Efficiency : Use of PdCl2(dppf) enhances Suzuki coupling yields for electron-deficient aryl groups.
- Byproduct Formation : Recrystallization from ethanol removes unreacted aniline derivatives.
- Moisture Sensitivity : Reactions conducted under N2 atmosphere prevent hydrolysis of intermediates.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group on the phenyl ring can be further oxidized to produce nitroso or oxime derivatives.
Reduction: : The nitro group can be reduced to an amine, leading to the formation of different amine derivatives.
Substitution: : The trifluoromethyl group can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron powder (Fe) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br2) or iodine (I2) under controlled conditions.
Major Products Formed
Oxidation: : Nitroso derivatives, oximes.
Reduction: : Amines, amides.
Substitution: : Bromo- or iodo-substituted derivatives.
Scientific Research Applications
Overview
2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound belonging to the class of triazolopyridazines. Its unique structure incorporates a triazole ring fused to a pyridazine ring, characterized by both a nitrophenyl group and a thioacetamide moiety. This compound has garnered significant interest in various scientific fields due to its potential biological and pharmacological activities.
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Cyclization Reaction : The reaction of 3-nitrophenylhydrazine with 6-chloropyridazine-3-thiol in the presence of a base.
- Thioacetamide Formation : The addition of acetic anhydride to form the thioacetamide derivative.
These methods can be optimized for industrial production, utilizing techniques such as continuous flow reactors to enhance yield and purity.
This compound exhibits promising biological activities, particularly in the fields of pharmacology and medicinal chemistry. Key findings include:
-
Anticancer Properties : Studies have shown that derivatives of triazolopyridazines can exhibit significant cytotoxic effects against various cancer cell lines. For example, in vitro studies demonstrated that compounds similar to this compound have demonstrated IC50 values in the low micromolar range against several cancer types.
Cell Line IC50 (μM) Mechanism of Action A549 (Lung Cancer) 0.008 Inhibition of tubulin polymerization SGC-7901 (Gastric Cancer) 0.014 Disruption of microtubule dynamics HT-1080 (Fibrosarcoma) 0.012 Cell cycle arrest at G2/M phase
The mechanism underlying these effects often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Pharmacological Applications
Beyond its anticancer potential, this compound is being investigated for other pharmacological applications:
- Antimicrobial Activity : Preliminary studies indicate that compounds within this class may exhibit antimicrobial properties against various pathogens.
- Enzyme Inhibition : The structural features of the compound suggest potential interactions with specific enzymes, making it a candidate for further exploration in enzyme inhibition studies.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Fluorophenyl vs. Nitrophenyl Derivatives
The compound 2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide () shares nearly identical structural features with the target compound but replaces the 3-nitrophenyl group with a 3-fluorophenyl substituent. Key differences include:
Ethoxyphenyl-Modified Analogues
The compound 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide () features a 4-ethoxyphenyl group on the acetamide and a methyl-substituted triazolopyridazine core. Differences include:
- Substituent Position : The ethoxy group (-OCH₂CH₃) at the para position introduces steric bulk and increased lipophilicity compared to the meta-trifluoromethylphenyl group.
- Core Modification : A methyl group on the triazolopyridazine may reduce planarity, affecting π-π stacking interactions with biological targets .
Benzothiazole-Based Analogues
The patent () describes benzothiazole derivatives such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide , which differ in core structure:
- Core Heterocycle : Benzothiazole lacks the triazole ring of triazolopyridazine, reducing hydrogen-bonding capacity and altering electron distribution.
- Pharmacophore Implications : The trifluoromethyl group is retained, but the methoxyphenyl substituent may enhance solubility compared to nitro groups. Such modifications could shift target selectivity toward different enzyme classes (e.g., cyclooxygenase vs. kinase inhibitors) .
Comparative Table of Structural and Inferred Properties
Biological Activity
The compound 2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that belongs to the class of triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound includes a triazolo[4,3-b]pyridazine core, which is known for its ability to interact with various biological targets. The presence of a nitrophenyl group and a trifluoromethyl group enhances its chemical properties and biological efficacy.
| Property | Value |
|---|---|
| IUPAC Name | 2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio]-N-(3-(trifluoromethyl)phenyl)acetamide |
| Molecular Formula | C19H14N6O3S |
| Molecular Weight | 414.41 g/mol |
| CAS Number | 891121-23-6 |
Triazole derivatives are known to exhibit their biological activity through various mechanisms:
- Enzyme Inhibition : These compounds can inhibit specific enzymes involved in critical biochemical pathways. For instance, they may target enzymes related to cancer cell proliferation or microbial resistance.
- Receptor Interaction : The compound may bind to various receptors in the body, modulating their activity and influencing physiological responses.
- Antimicrobial Activity : Triazole derivatives have been shown to possess significant antimicrobial properties against a range of pathogens, including bacteria and fungi .
Anticancer Activity
Research indicates that triazole derivatives can exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have shown that compounds with similar structures can significantly reduce cell viability in various cancer cell lines, including breast and leukemia cells .
Antimicrobial Activity
The compound has demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various strains such as Staphylococcus aureus and Escherichia coli. This suggests its potential as an effective antimicrobial agent in treating infections caused by resistant bacterial strains .
Anti-inflammatory and Analgesic Effects
Triazole derivatives are also recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are pivotal in inflammatory processes. This could position them as candidates for developing new anti-inflammatory drugs .
Case Studies
Several studies have explored the biological activities of triazole derivatives similar to the compound :
- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives' antibacterial effects, highlighting that those with a trifluoromethyl group exhibited enhanced activity against resistant strains compared to traditional antibiotics .
- Anticancer Research : Another significant study focused on the anticancer potential of triazolo[4,3-b]pyridazine derivatives, revealing that certain modifications led to increased potency against specific cancer types, supporting further development of these compounds as therapeutic agents .
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Conditions | Yield Optimization Tips | References |
|---|---|---|---|
| Triazole Cyclization | CuI (10 mol%), DMF, 70°C, 12 h | Use degassed solvents to prevent oxidation | |
| Thioether Coupling | KCO, acetone, reflux | Pre-activate thiol with TCEP |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
